molecular formula C12H14O3 B123934 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene CAS No. 58851-64-2

1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene

Cat. No.: B123934
CAS No.: 58851-64-2
M. Wt: 206.24 g/mol
InChI Key: XZIDAWSWGWZKOO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene typically involves the following steps :

    Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized with methoxy groups.

    Oxirane Ring Formation: The key step involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure the stability of the oxirane ring.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce other functional groups.

    Major Products: The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives of the original compound.

Scientific Research Applications

1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene has several scientific research applications :

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has potential biological activities and is studied for its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anti-inflammatory and anti-cancer drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene involves its interaction with specific molecular targets and pathways :

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

    Effects: The exact effects depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene can be compared with other similar compounds to highlight its uniqueness :

    Similar Compounds: Compounds such as 1a,2,7,7a-tetrahydro-3,6-dimethoxy-naphth[2,3-b]thiirene and 1a,2,7,7a-tetrahydro-3,6-dimethoxy-naphth[2,3-b]furan share structural similarities.

Properties

IUPAC Name

3,6-dimethoxy-1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-13-9-3-4-10(14-2)8-6-12-11(15-12)5-7(8)9/h3-4,11-12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIDAWSWGWZKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CC3C(O3)CC2=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209835
Record name 1a,2,7,7a-Tetrahydro-3,6-dimethoxynaphth[2,3-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58851-64-2
Record name 1a,2,7,7a-Tetrahydro-3,6-dimethoxynaphth[2,3-b]oxirene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58851-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1a,2,7,7a-Tetrahydro-3,6-dimethoxynaphth[2,3-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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